molecular formula C15H32N4O5 B1236149 Fortimicin B CAS No. 54783-95-8

Fortimicin B

Cat. No.: B1236149
CAS No.: 54783-95-8
M. Wt: 348.44 g/mol
InChI Key: WFMQYKIRAVMXSU-LCVFDZPESA-N
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Description

Fortimicin B is an amino sugar.

Scientific Research Applications

Antibacterial Properties

Fortimicin B is recognized for its broad-spectrum antibacterial activity, although it is generally considered less potent than its counterpart, Fortimicin A. Research indicates that this compound exhibits activity against a variety of Gram-positive and Gram-negative bacteria, albeit with weaker efficacy compared to other aminoglycosides like gentamicin and amikacin .

Table 1: Comparative Antibacterial Activity of this compound

Bacteria TypeMIC (µg/ml)Activity Level
Staphylococcus aureus256Moderate
Escherichia coli>500Low
Pseudomonas aeruginosa>2,500Very Low
Enterobacteriaceae6.2Moderate

This compound's effectiveness is enhanced in alkaline environments, which contributes to its bactericidal action . It has been shown to inhibit protein synthesis in bacteria by interfering with ribosomal functions, similar to other aminoglycosides .

Synergistic Effects

This compound has demonstrated synergistic effects when used in combination with beta-lactam antibiotics. For instance, studies have shown that the combination of Fortimicin A (more potent than this compound) with carbenicillin significantly increases the rate of bacterial killing against Pseudomonas aeruginosa . This synergy suggests that this compound could be effectively utilized in combination therapies to enhance antibacterial efficacy.

Table 2: Synergistic Effects with Beta-Lactam Antibiotics

Antibiotic CombinationResult
Fortimicin A + CarbenicillinIncreased bacterial killing rate
Fortimicin A + PiperacillinEnhanced inhibitory activity

Derivatives and Enhanced Activity

Research has led to the development of several derivatives of this compound that exhibit improved stability and antibacterial activity. For example, 4-N-substituted derivatives have shown enhanced properties even under alkaline conditions . These modifications allow for a broader application scope in treating resistant bacterial infections.

Table 3: Properties of this compound Derivatives

Derivative TypeStabilityAntibacterial Activity
4-N-alkyl-fortimicin BHighEnhanced against resistant strains
4-N-hydantoyl this compoundModerateComparable to original this compound

Clinical Applications and Case Studies

Clinical studies have explored the use of this compound in treating infections caused by antibiotic-resistant strains. For instance, a study involving clinical isolates demonstrated that while this compound alone had limited efficacy, its use in combination with other agents significantly improved outcomes against resistant Escherichia coli strains .

Properties

CAS No.

54783-95-8

Molecular Formula

C15H32N4O5

Molecular Weight

348.44 g/mol

IUPAC Name

(1S,2S,3R,4R,5S,6R)-2-amino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol

InChI

InChI=1S/C15H32N4O5/c1-6(16)8-5-4-7(17)15(23-8)24-13-9(18)11(20)14(22-3)10(19-2)12(13)21/h6-15,19-21H,4-5,16-18H2,1-3H3/t6-,7+,8-,9-,10-,11-,12+,13+,14+,15+/m0/s1

InChI Key

WFMQYKIRAVMXSU-LCVFDZPESA-N

SMILES

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)NC)OC)O)N)N)N

Isomeric SMILES

C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@@H]([C@H]([C@H]2O)NC)OC)O)N)N)N

Canonical SMILES

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)NC)OC)O)N)N)N

Key on ui other cas no.

54783-95-8

Synonyms

fortimicin B

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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